molecular formula C13H8ClFO3 B6381650 4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% CAS No. 1261956-03-9

4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95%

Cat. No. B6381650
CAS RN: 1261956-03-9
M. Wt: 266.65 g/mol
InChI Key: QEBMAPXDGARYJU-UHFFFAOYSA-N
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Description

4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% (4-FCP-2-Cl) is an organic compound derived from a combination of a phenol and an aryl halide. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. 4-FCP-2-Cl is a colorless, volatile liquid with a pungent odor. It is soluble in most organic solvents, and is stable under normal storage conditions.

Scientific Research Applications

4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is used in the synthesis of the anti-inflammatory drug diclofenac, the antifungal drug terbinafine, and the anti-cancer drug doxorubicin. 4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% is also used in the synthesis of the insecticides fipronil and imidacloprid.

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% is not well understood. However, it is believed that the reaction of 4-fluorophenol and 2-chloro-4-nitrophenol in the presence of a base such as potassium hydroxide results in the formation of a stable intermediate, which is then further converted to the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% are not well understood. However, it is believed that it may act as an inhibitor of enzymes involved in the metabolism of drugs, and may also function as an antioxidant.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% in laboratory experiments is its high reactivity and stability. It is also easily soluble in most organic solvents, making it easy to use and store. However, it is important to use appropriate safety measures when handling 4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95%, as it is a highly volatile compound and can cause skin irritation.

Future Directions

Future research should focus on understanding the biochemical and physiological effects of 4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95%, as well as on its mechanism of action. Additionally, studies should be carried out to further optimize its synthesis method and to develop new methods for its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Furthermore, research should be conducted to explore the potential use of 4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% as an inhibitor of enzymes involved in the metabolism of drugs, and as an antioxidant. Finally, research should be conducted to further improve its safety and handling in laboratory experiments.

Synthesis Methods

4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% is synthesized by the reaction of 4-fluorophenol and 2-chloro-4-nitrophenol in the presence of a base such as potassium hydroxide. The reaction is carried out at a temperature of 80-100°C for several hours. The reaction yields 4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% in a yield of approximately 95%.

properties

IUPAC Name

4-(3-chloro-4-hydroxyphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-10-5-7(2-4-12(10)16)8-1-3-9(13(17)18)11(15)6-8/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBMAPXDGARYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686062
Record name 3'-Chloro-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol

CAS RN

1261956-03-9
Record name 3'-Chloro-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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